![molecular formula C60H95N23O21S2 B14079153 [(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bleomycin B4, also known as Phleomycin F, is a glycopeptide antibiotic with notable antitumor properties. It is part of the bleomycin family, which was first isolated from the fermentation broth of Streptomyces verticillus by Umezawa et al. in 1966 . Bleomycin B4 is utilized primarily in cancer research due to its ability to inhibit DNA synthesis, making it a potent chemotherapeutic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bleomycin B4 is typically produced through the fermentation of Streptomyces verticillus. The biosynthesis involves complex regulatory mechanisms, including the global metabolic regulation of N-acetylglucosamine . The fermentation process can be optimized by genetic engineering of specific precursor synthesis pathways, such as the co-expression of blmT, manA, and manB genes .
Industrial Production Methods
Industrial production of bleomycin B4 involves large-scale fermentation processes. The yields can be significantly increased by manipulating the metabolic pathways and optimizing the fermentation conditions. For instance, the addition of specific precursors like GDP-mannose and the regulation of key enzymes such as phosphomannose isomerase and phosphomannomutase have been shown to enhance production .
Analyse Chemischer Reaktionen
Types of Reactions
Bleomycin B4 undergoes several types of chemical reactions, including:
Substitution: Bleomycin B4 can participate in substitution reactions, particularly in the presence of specific cofactors like transition metals.
Common Reagents and Conditions
Common reagents used in the reactions involving bleomycin B4 include:
Iron ions: Essential for the formation of metallobleomycin complexes.
Oxygen: Reacts with the metallobleomycin complexes to produce reactive oxygen species.
One-electron reductants: Facilitate the formation of activated bleomycin species.
Major Products Formed
The major products formed from the reactions of bleomycin B4 include:
Superoxide and hydroxide free radicals: These reactive oxygen species cause DNA strand breaks.
DNA adducts: Result from the interaction of bleomycin B4 with DNA, leading to inhibition of DNA synthesis.
Wissenschaftliche Forschungsanwendungen
Bleomycin B4 has a wide range of scientific research applications, including:
Wirkmechanismus
The primary mechanism of action of bleomycin B4 involves the inhibition of DNA synthesis. Bleomycin B4 binds to guanosine-cytosine-rich regions of DNA, forming metallobleomycin complexes that generate reactive oxygen species. These species cause single- and double-strand breaks in DNA, leading to cell death . The molecular targets include DNA itself and various proteins involved in DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Bleomycin B4 is part of the bleomycin family, which includes other compounds such as bleomycin A2 and bleomycin B2 . Compared to its counterparts, bleomycin B4 has unique structural features that contribute to its specific binding affinity and reactivity with DNA . Other similar compounds include:
Bleomycin A2: Another glycopeptide antibiotic with similar antitumor properties.
Bleomycin B2: Shares structural similarities with bleomycin B4 but differs in its sugar moiety composition.
Bleomycin B4’s unique ability to form stable metallobleomycin complexes and generate reactive oxygen species makes it a valuable tool in both research and clinical settings .
Eigenschaften
Molekularformel |
C60H95N23O21S2 |
|---|---|
Molekulargewicht |
1538.7 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C60H95N23O21S2/c1-23-36(79-49(82-47(23)63)28(15-34(62)87)74-16-27(61)48(64)93)53(97)81-38(44(29-17-70-22-75-29)102-57-46(42(91)40(89)32(18-84)101-57)103-56-43(92)45(104-60(69)99)41(90)33(19-85)100-56)54(98)76-25(3)39(88)24(2)50(94)80-37(26(4)86)52(96)72-12-9-35-77-31(21-105-35)55-78-30(20-106-55)51(95)71-10-5-7-13-83(59(67)68)14-8-6-11-73-58(65)66/h17,20-22,24-28,32-33,37-46,56-57,74,84-86,88-92H,5-16,18-19,61H2,1-4H3,(H2,62,87)(H2,64,93)(H3,67,68)(H2,69,99)(H,70,75)(H,71,95)(H,72,96)(H,76,98)(H,80,94)(H,81,97)(H2,63,79,82)(H4,65,66,73)/t24-,25+,26?,27+,28-,32-,33+,37-,38-,39-,40+,41+,42-,43-,44-,45-,46-,56+,57-/m0/s1 |
InChI-Schlüssel |
XRKOAIXTCFOKJS-PKOMGJGZSA-N |
Isomerische SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H](C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O |
Kanonische SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



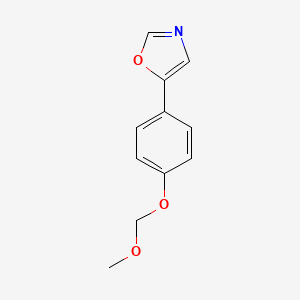
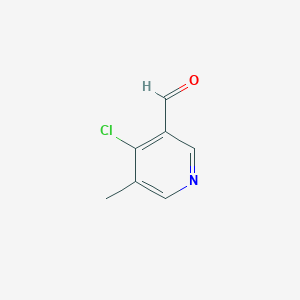


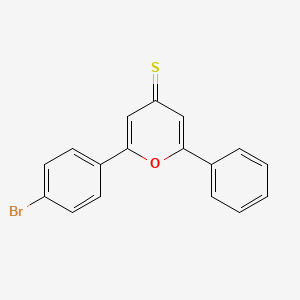

![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
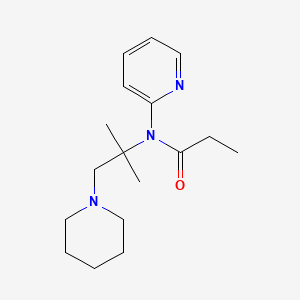
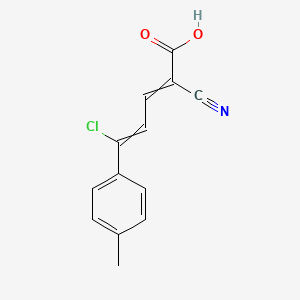
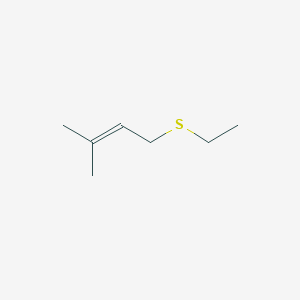
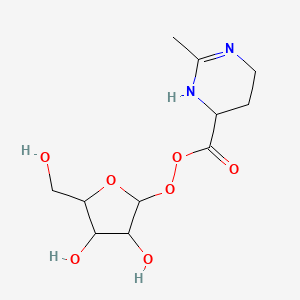
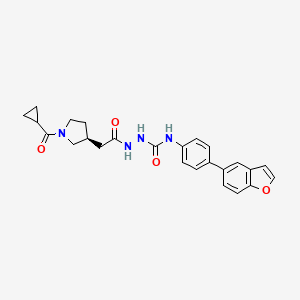
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
